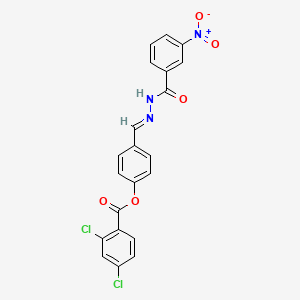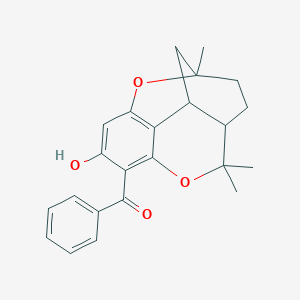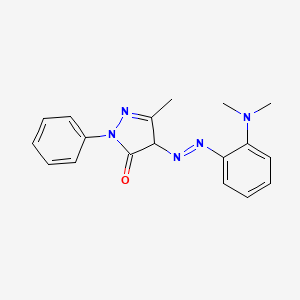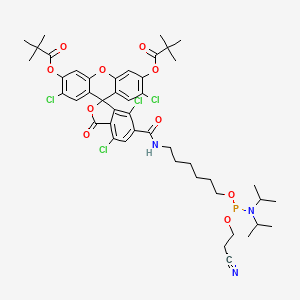
4-(2-(3-Nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,4-diclorobenzoato de 4-(2-(3-nitrobenzoil)carbohidrazonoil)fenilo es un compuesto orgánico complejo con la fórmula molecular C21H13Cl2N3O5 y un peso molecular de 458.261 g/mol . Este compuesto se caracteriza por la presencia de grupos nitrobenzoil y diclorobenzoato, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis del 2,4-diclorobenzoato de 4-(2-(3-nitrobenzoil)carbohidrazonoil)fenilo normalmente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del intermedio de hidrazona de nitrobenzoil, que luego se hace reaccionar con ácido 2,4-diclorobenzoico en condiciones específicas para formar el producto final . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El 2,4-diclorobenzoato de 4-(2-(3-nitrobenzoil)carbohidrazonoil)fenilo sufre diversas reacciones químicas, entre ellas:
Oxidación: El grupo nitro se puede oxidar aún más para formar derivados nitroso u otros oxidados.
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, catalizadores como paladio sobre carbono y nucleófilos como aminas o tioles. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 2,4-diclorobenzoato de 4-(2-(3-nitrobenzoil)carbohidrazonoil)fenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2,4-diclorobenzoato de 4-(2-(3-nitrobenzoil)carbohidrazonoil)fenilo implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reacciones redox, lo que lleva a la generación de especies reactivas de oxígeno (ROS) que pueden inducir estrés oxidativo en las células. El compuesto también puede interactuar con enzimas y proteínas, afectando su función y provocando diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares al 2,4-diclorobenzoato de 4-(2-(3-nitrobenzoil)carbohidrazonoil)fenilo incluyen:
2,4-diclorobenzoato de 4-(2-(4-nitrobenzoil)carbohidrazonoil)fenilo: Se diferencia por la posición del grupo nitro en el anillo benzoil.
2,4-diclorobenzoato de 3-(2-(3-nitrobenzoil)carbohidrazonoil)fenilo: Se diferencia por la posición del grupo carbohidrazonoil en el anillo fenilo.
Bencensulfonato de 4-(2-(3-nitrobenzoil)carbohidrazonoil)fenilo: Se diferencia por la sustitución del grupo diclorobenzoato por un grupo bencensulfonato.
Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales específicos, lo que lleva a variaciones en su reactividad química y sus actividades biológicas.
Propiedades
Número CAS |
358757-06-9 |
|---|---|
Fórmula molecular |
C21H13Cl2N3O5 |
Peso molecular |
458.2 g/mol |
Nombre IUPAC |
[4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H13Cl2N3O5/c22-15-6-9-18(19(23)11-15)21(28)31-17-7-4-13(5-8-17)12-24-25-20(27)14-2-1-3-16(10-14)26(29)30/h1-12H,(H,25,27)/b24-12+ |
Clave InChI |
WHMYYVJJKYIHDA-WYMPLXKRSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044726.png)
![7-(furan-2-ylmethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12044735.png)

![6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044745.png)
![6-Cyclopropylmethoxymethyl-1-methyl-[1,4]diazepane](/img/structure/B12044746.png)
![2-amino-6-benzyl-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12044752.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044760.png)


![4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12044774.png)

![Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B12044784.png)

![2-[(E)-(2-nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B12044792.png)
